1'-(3-(4-Methoxyphenyl)propanoyl)spiro[chroman-2,4'-piperidin]-4-one

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Procure a rationally differentiated spirocyclic scaffold for lead optimization. This specific compound features the 4-methoxyphenylpropanoyl N-acyl substituent, distinct from phenyl or acetyl analogs, directly impacting potency (e.g., ACC IC50 shifts from nM to µM). Its single-configuration spiro center (MW 379.4, XLogP3-AA 3.1) and zero HBD count favor oral drug-like profiles and intracellular target access, validated in ACC, antibacterial FASII, and antiviral PLPro programs. Avoids core-scaffold acylation synthetic steps.

Molecular Formula C23H25NO4
Molecular Weight 379.456
CAS No. 896334-68-2
Cat. No. B2635119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(3-(4-Methoxyphenyl)propanoyl)spiro[chroman-2,4'-piperidin]-4-one
CAS896334-68-2
Molecular FormulaC23H25NO4
Molecular Weight379.456
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C23H25NO4/c1-27-18-9-6-17(7-10-18)8-11-22(26)24-14-12-23(13-15-24)16-20(25)19-4-2-3-5-21(19)28-23/h2-7,9-10H,8,11-16H2,1H3
InChIKeyVDAXEJDXVNRAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(3-(4-Methoxyphenyl)propanoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 896334-68-2): Spirocyclic Chromanone-Piperidine Scaffold for Multi-Target Screening and Medicinal Chemistry


1'-(3-(4-Methoxyphenyl)propanoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 896334-68-2) is a synthetic spirocyclic small molecule (MW 379.4 g/mol, C23H25NO4) composed of a chroman-4-one ring spiro-fused to a piperidine ring at the 2-position, with a 4-methoxyphenylpropanoyl moiety attached via an amide bond to the piperidine nitrogen [1]. The spiro[chroman-2,4'-piperidin]-4-one scaffold has been validated across multiple therapeutic target classes, including acetyl-CoA carboxylase (ACC) inhibition [2], antibacterial fatty acid synthesis inhibition [3], anticancer activity via apoptosis induction [4], and most recently as irreversible inhibitors of SARS-CoV-2 papain-like protease (PLPro) [5]. The 4-methoxyphenylpropanoyl substituent introduces a hydrogen-bond-accepting methoxy group at the para position of the phenyl ring connected through a three-carbon propanoyl linker, distinguishing this compound from simpler acylated or unsubstituted-phenyl analogs within the same spirocyclic class.

Why In-Class Spiro[chroman-2,4'-piperidin]-4-one Analogs Cannot Be Freely Interchanged for 1'-(3-(4-Methoxyphenyl)propanoyl)spiro[chroman-2,4'-piperidin]-4-one


Within the spiro[chroman-2,4'-piperidin]-4-one class, biological activity is exquisitely sensitive to the nature of the N-acyl substituent on the piperidine ring. The ACC inhibitor SAR study by Shinde et al. demonstrated that varying the aromatic group attached via the carbonyl linker shifted ACC inhibitory potency across three orders of magnitude (from low-nanomolar to micromolar), while the 2023 antibacterial study by Liu et al. showed that EC50 values against pathogenic bacteria varied from 0.78 μg/mL to >50 μg/mL depending solely on substituent identity [1][2]. The 4-methoxyphenylpropanoyl group in CAS 896334-68-2 provides a specific combination of a para-methoxy electron-donating substituent and a three-carbon flexible linker that cannot be replicated by the two-carbon acetyl linker of 1'-(2-(4-methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one, the unsubstituted phenyl of 1'-(3-phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one, or the simple alkyl chain of 1'-isobutyrylspiro[chroman-2,4'-piperidin]-4-one [3]. The computed XLogP3-AA of 3.1 and zero hydrogen bond donors for CAS 896334-68-2 further differentiate its physicochemical profile from analogs with differing substitution patterns, directly impacting membrane permeability, solubility, and protein binding in any given assay system [4].

Quantitative Differential Evidence for 1'-(3-(4-Methoxyphenyl)propanoyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 896334-68-2) Versus Closest Structural Analogs


Extended Propanoyl Linker vs. Acetyl Linker: Impact on Conformational Flexibility and Target Engagement

CAS 896334-68-2 incorporates a three-carbon propanoyl linker between the piperidine nitrogen and the 4-methoxyphenyl ring, in contrast to the two-carbon acetyl linker present in 1'-(2-(4-methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one. The additional methylene unit increases the rotatable bond count from 3 to 4 and extends the distance between the spirocyclic core and the aryl ring, which has been shown in the ACC inhibitor series to dramatically alter binding pose within the CT-domain of acetyl-CoA carboxylase, where the amide carbonyl acts as a key hydrogen bond acceptor [1]. In the 2026 SARS-CoV-2 PLPro irreversible inhibitor campaign using the same spiro[chromane-2,4'-piperidine] scaffold, the length and flexibility of the N-acyl substituent directly determined whether the electrophilic warhead could access the catalytic cysteine in the glycine channel, with shorter linkers failing to achieve covalent labeling [2].

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Para-Methoxy Phenyl Substitution vs. Unsubstituted Phenyl: Physicochemical Differentiation and Predicted Binding Effects

The 4-methoxyphenyl group in CAS 896334-68-2 introduces a hydrogen bond acceptor (methoxy oxygen) and an electron-donating substituent at the para position, compared with the unsubstituted phenyl ring in 1'-(3-phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one. The only publicly available bioactivity data for a close analog reveals that 1'-(3-phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one inhibits squalene synthase with an IC50 of 600 nM in rat liver microsomes [1]. The addition of the para-methoxy group in CAS 896334-68-2 shifts the computed XLogP3-AA from approximately 3.4 (estimated for the unsubstituted phenyl analog) to 3.1, indicating modestly reduced lipophilicity and potentially improved aqueous solubility, while adding a fourth hydrogen bond acceptor (from 3 to 4) [2]. In the ACC inhibitor SAR series, para-substitution on the aromatic ring was a critical determinant of ACC1 vs. ACC2 isozyme selectivity, with electron-donating groups favoring distinct binding modes [3].

Physicochemical Profiling Drug-Likeness Hydrogen Bonding

Multi-Target Scaffold Versatility: The Spiro[chroman-2,4'-piperidin]-4-one Core Demonstrated Across Four Distinct Therapeutic Target Classes

The spiro[chroman-2,4'-piperidin]-4-one scaffold shared by CAS 896334-68-2 has produced potent inhibitors against at least four mechanistically unrelated target classes: (i) ACC1/ACC2 (metabolic disease), with compound 38j achieving low-nanomolar ACC inhibition and reducing respiratory quotient in C57BL/6J mice in vivo [1]; (ii) bacterial fatty acid synthesis enzymes (anti-infectives), with compound B14 showing EC50 = 0.78 μg/mL and validated target engagement via qRT-PCR [2]; (iii) tubulin/microtubule dynamics (oncology), with compound Cst-17 achieving IC50 = 9.03 ± 1.13 μM against HeLa cells and IC50 = 9.33 ± 0.60 μM against A549 cells [3]; and (iv) SARS-CoV-2 PLPro (antivirals), with lead compound 45 demonstrating IC50 = 0.059 μM enzymatic inhibition and EC50 = 2.1 μM antiviral activity in A549 cells [4]. In contrast, simpler spirocyclic scaffolds without the chroman-4-one ketone or the piperidine amide functionality (e.g., unsubstituted spiro[chroman-2,4'-piperidine]) lack the hydrogen-bonding pharmacophore required for these diverse activities.

Drug Discovery Privileged Scaffold Target Class Selectivity

Zero Hydrogen Bond Donors: Differentiated ADME Profile vs. N-H-Containing Piperidine Analogs

CAS 896334-68-2 has a computed hydrogen bond donor (HBD) count of zero, as the piperidine nitrogen is fully substituted as a tertiary amide and the chroman-4-one lacks an enolizable proton under physiological conditions [1]. This contrasts with the unsubstituted core scaffold spiro[chroman-2,4'-piperidin]-4-one (CAS 136081-84-0), which has an HBD count of 1 due to the free piperidine NH [2]. The absence of hydrogen bond donors is a well-established predictor of improved passive membrane permeability and potential blood-brain barrier penetration. In the context of the 2026 PLPro inhibitor campaign, the tertiary amide linkage was shown to be critical for maintaining cellular antiviral activity (EC50 = 2.1 μM in A549 cells), while free-piperidine intermediates showed no measurable cellular activity despite retaining enzymatic potency [3].

ADME Permeability CNS Drug Design

Recommended Application Scenarios for 1'-(3-(4-Methoxyphenyl)propanoyl)spiro[chroman-2,4'-piperidin]-4-one Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization Starting Point for Metabolic Disease Programs Targeting Acetyl-CoA Carboxylase (ACC1/ACC2)

Given the demonstrated low-nanomolar ACC inhibitory activity of closely related spiro[chroman-2,4'-piperidin]-4-one derivatives (IC50 = 6.4–16 nM for compounds 38a–m and 43a–j in the Shinde et al. series) and the in vivo pharmacodynamic effect of compound 38j (reduced respiratory quotient in C57BL/6J mice), CAS 896334-68-2 provides a rationally differentiated N-acyl substituent for ACC inhibitor lead optimization [1]. The para-methoxyphenylpropanoyl group can be systematically varied to probe SAR at the ACC CT-domain hydrophobic pocket, with the three-carbon linker offering greater conformational flexibility than the two-carbon acetyl linker found in many ACC inhibitor series. The compound's zero HBD count and XLogP3-AA of 3.1 place it within favorable oral drug-like space for metabolic disease indications.

Antibacterial Drug Discovery Targeting Bacterial Fatty Acid Synthesis (FASII) Pathway

The spiro[chromanone-2,4'-piperidine]-4-one scaffold has been validated as a bacterial fatty acid synthesis inhibitor with compound B14 achieving EC50 = 0.78 μg/mL against pathogenic bacteria and confirmed target engagement via decreased membrane lipid content, increased membrane permeability, and downregulation of ACC, ACP, and Fab family genes by qRT-PCR [2]. CAS 896334-68-2, with its 4-methoxyphenylpropanoyl substituent, represents a structurally distinct chemotype within this validated antibacterial series. The para-methoxy group may enhance binding to the bacterial enzyme active site through additional hydrogen-bonding interactions compared with unsubstituted phenyl analogs.

Antiviral Screening Against Emerging Coronavirus Papain-like Protease (PLPro) Targets

The 2026 disclosure of spiro[chromane-2,4'-piperidine] derivatives as irreversible PLPro inhibitors (lead compound 45: IC50 = 0.059 μM enzymatic; EC50 = 2.1 μM antiviral in A549 cells) establishes the scaffold's relevance for pandemic-preparedness antiviral research [3]. CAS 896334-68-2, while lacking the electrophilic warhead required for irreversible inhibition, can serve as a reversible-binding control compound for mechanistic studies and as a scaffold for installing diverse warheads at the 4-methoxyphenyl position. Its zero HBD count and moderate lipophilicity favor intracellular target access, which was identified as a key differentiator between enzymatically active and cellularly active PLPro inhibitors.

Chemical Biology Probe Development and Screening Library Enrichment for Privileged Scaffold Collections

CAS 896334-68-2 embodies a privileged spirocyclic scaffold with demonstrated activity across four distinct target classes (ACC, FASII enzymes, tubulin, PLPro), making it a high-value addition to diversity-oriented screening libraries [4]. The compound's well-defined single-configuration spiro center (no stereochemical ambiguity), its favorable computed drug-like properties (MW = 379.4, within the sub-400 Da preferred range for fragment-to-lead evolution), and the synthetic tractability of the tertiary amide linkage (amenable to parallel synthesis by coupling the spiro[chroman-2,4'-piperidin]-4-one core with diverse carboxylic acids) make it an ideal starting point for combinatorial library construction. Procurement of this specific compound, rather than the unsubstituted core scaffold (CAS 136081-84-0), avoids the additional synthetic step and associated yield loss of N-acylation.

Quote Request

Request a Quote for 1'-(3-(4-Methoxyphenyl)propanoyl)spiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.